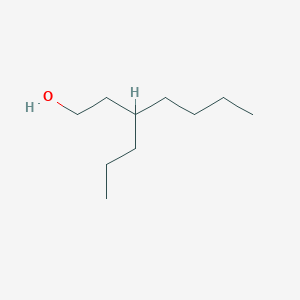
3-Propyl-1-heptanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-1-heptanol is an organic compound classified as an alcohol. It is a clear, high-boiling liquid with a mild odor. This compound is miscible with most common organic solvents but is practically insoluble in water . The molecular formula of this compound is C10H22O, and it is also known by its IUPAC name, 3-propylheptan-1-ol .
Preparation Methods
3-Propyl-1-heptanol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of alkenes. This method yields the syn, non-Markovnikov hydration product . Another method is the oxymercuration-demercuration of alkenes, which yields the Markovnikov hydration product . Industrial production methods often involve the catalytic hydrogenation of aldehydes or ketones .
Chemical Reactions Analysis
3-Propyl-1-heptanol undergoes several types of chemical reactions, including:
Substitution: In the presence of strong acids, this compound can undergo substitution reactions to form alkyl halides.
The major products formed from these reactions include aldehydes, carboxylic acids, alkanes, and alkyl halides .
Scientific Research Applications
3-Propyl-1-heptanol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Propyl-1-heptanol involves its interaction with cellular membranes and proteins. The hydroxyl group (-OH) in the compound forms hydrogen bonds with other molecules, affecting their structure and function . This interaction can influence various molecular targets and pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
3-Propyl-1-heptanol can be compared with other similar alcohols, such as:
3-Heptanol: Similar in structure but with a shorter carbon chain.
2-Methyl-3-hexanol: Contains a branched carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the position of the hydroxyl group, which confer distinct physical and chemical properties .
Properties
Molecular Formula |
C10H22O |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3-propylheptan-1-ol |
InChI |
InChI=1S/C10H22O/c1-3-5-7-10(6-4-2)8-9-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
UYZVDMGEEIRMSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


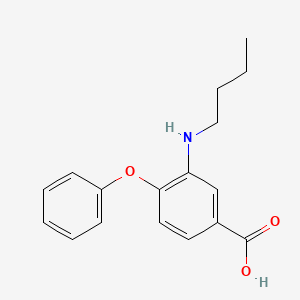
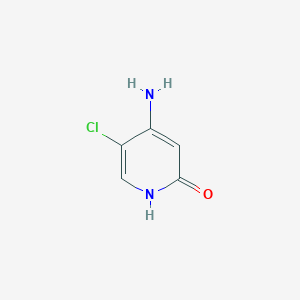
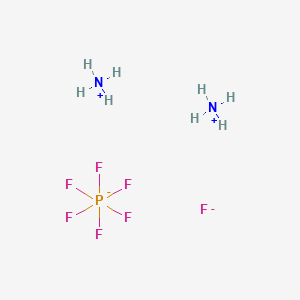
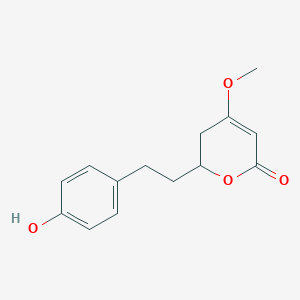
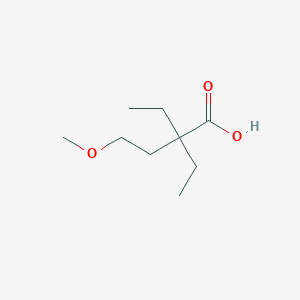
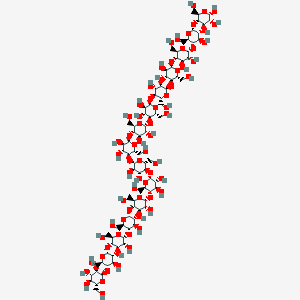
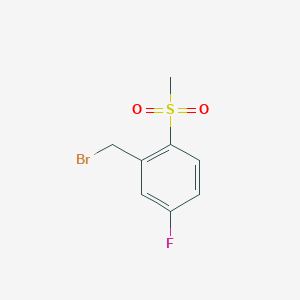
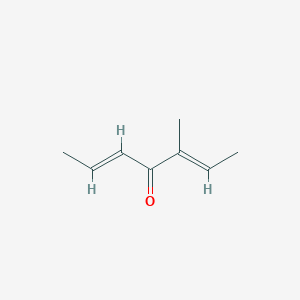
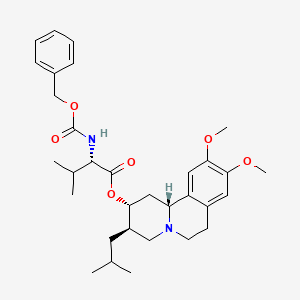
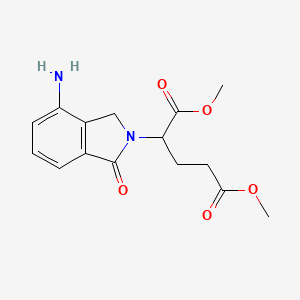
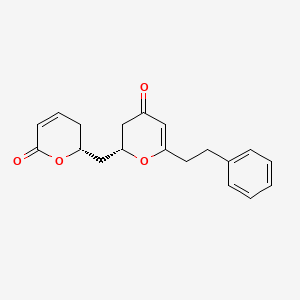
![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)
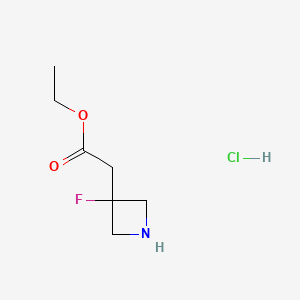
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
